4-Fluoro-3-methylbenzenesulfonamide
Overview
Description
4-Fluoro-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a fluorinated derivative of benzenesulfonamide, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylbenzenesulfonamide can be synthesized through several methodsThe reaction typically involves the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Fluoro-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-fluoro-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylbenzenesulfonamide
- 4-Fluoro-N-methylbenzenesulfonamide
- N-Fluorobenzenesulfonimide
Comparison
4-Fluoro-3-methylbenzenesulfonamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity .
Biological Activity
4-Fluoro-3-methylbenzenesulfonamide (FMBS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 195.21 g/mol
- Functional Groups : Sulfonamide group (-SONH), fluorine atom, and methyl group.
The biological activity of FMBS is primarily attributed to its interaction with various biological macromolecules. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), which is critical for bacterial folate synthesis. By inhibiting dihydropteroate synthase, an enzyme involved in folate biosynthesis, FMBS disrupts bacterial growth and proliferation.
Additionally, the fluorine atom enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate cellular membranes more effectively. This property may also improve its binding affinity to specific targets within cancer cells, contributing to its anticancer effects.
Antimicrobial Properties
FMBS has been studied for its antimicrobial effects against various bacterial strains. Research indicates that it exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that FMBS effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In cancer research, FMBS has shown promising results in inhibiting tumor growth. In vitro studies have revealed that FMBS can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The compound appears to interfere with cellular signaling pathways involved in cell proliferation and survival, leading to reduced viability of cancer cells .
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by researchers at Ohio State University evaluated the antibacterial properties of FMBS against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
-
Cancer Cell Line Studies :
- In a series of experiments assessing the anticancer properties of FMBS, MCF-7 cells treated with varying concentrations of the compound exhibited a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that FMBS treatment led to increased rates of apoptosis compared to untreated controls.
Comparative Analysis
To better understand the biological activity of FMBS, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | FMBS Structure | Moderate | Significant |
N-benzyl-4-fluorobenzenesulfonamide | Lacks methyl group | Low | Moderate |
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide | Similar structure with ethyl group | Moderate | Low |
Properties
IUPAC Name |
4-fluoro-3-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMOSJURBNPIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368421 | |
Record name | 4-fluoro-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-40-7 | |
Record name | 4-fluoro-3-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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